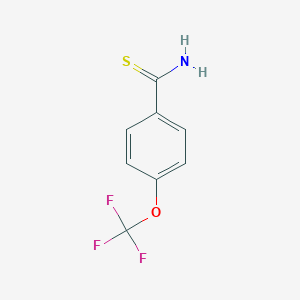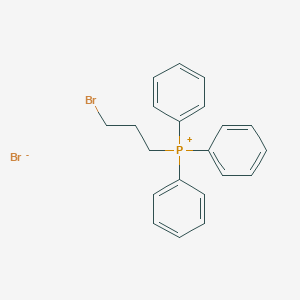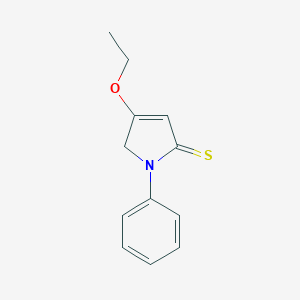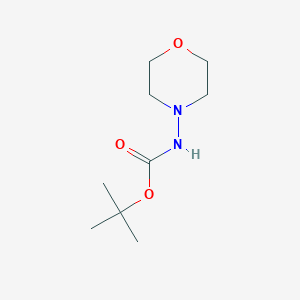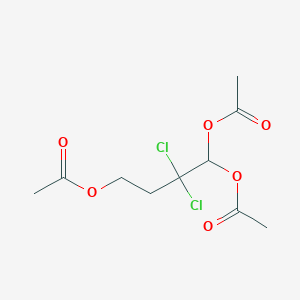![molecular formula C12H14O6S B122681 Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate CAS No. 154934-13-1](/img/structure/B122681.png)
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate
Overview
Description
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate is a chemical compound with the molecular formula C12H14O6S. It is a dicarboxylic acid diethyl ester derivative of 3,4-ethylenedioxythiophene, which is a component of electrically conductive poly(3,4-ethylenedioxythiophene) (PEDOT) . This compound is known for its unique structure, which includes a thiophene ring fused with a dioxine ring, making it an interesting subject for various scientific research applications.
Preparation Methods
The synthesis of Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate typically involves the reaction of 3,4-ethylenedioxythiophene (EDOT) with diethyl oxalate under basic conditions . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate has several scientific research applications:
Biology: Its derivatives are studied for their potential use in biosensors and bioelectronics due to their conductive properties.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of flexible electronic materials and coatings.
Mechanism of Action
The mechanism of action of Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate involves its ability to form conductive polymers. The compound undergoes electro-polymerization, where the ethylene groups enhance the formation of an electro-active hydrophilic polymer . This polymerization process is crucial for its applications in electronic and bioelectronic devices.
Comparison with Similar Compounds
Diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate is unique due to its fused thiophene and dioxine rings, which impart distinct electronic properties. Similar compounds include:
3,4-Ethylenedioxythiophene (EDOT): The parent compound used in the synthesis of various derivatives.
Hydroxymethyl EDOT: A derivative with enhanced electro-polymerization properties.
4,4’-(2,3-Dihydrothieno[3,4-b][1,4]dioxine-5,7-diyl)bis[N,N-bis(4-methoxyphenyl)aniline]: Another derivative used in electronic applications.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the versatility and uniqueness of this compound.
Properties
IUPAC Name |
diethyl 2,3-dihydrothieno[3,4-b][1,4]dioxine-5,7-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6S/c1-3-15-11(13)9-7-8(18-6-5-17-7)10(19-9)12(14)16-4-2/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYQDJZMMFOERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C(=C(S1)C(=O)OCC)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
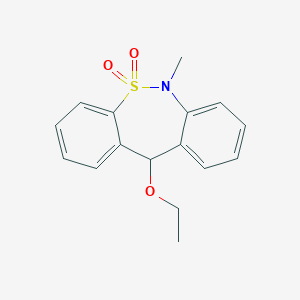
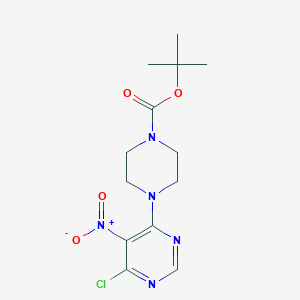
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine dihydrochloride](/img/structure/B122612.png)

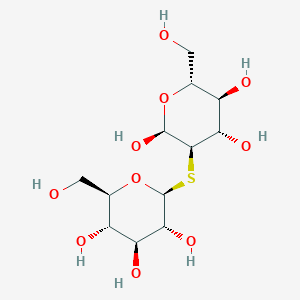
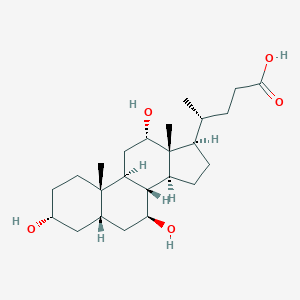
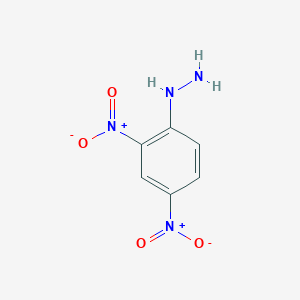
![N-[4-(benzenesulfonyl)phenyl]-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide](/img/structure/B122627.png)
